

"4-(4-Hydroxycyclohexyl)phenol" thermochemical data

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Compound of Interest

Compound Name: 4-(4-Hydroxycyclohexyl)phenol

CAS No.: 16715-88-1

Cat. No.: B097357

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An In-depth Technical Guide to the Thermochemical Properties of **4-(4-Hydroxycyclohexyl)phenol**

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for **4-(4-hydroxycyclohexyl)phenol**, a bicyclic organic compound of interest to researchers, scientists, and drug development professionals. Recognizing the current scarcity of direct experimental data for this specific molecule, this guide establishes a robust framework for understanding its thermochemical behavior. This is achieved by presenting detailed data on analogous compounds, outlining rigorous experimental protocols for data acquisition, and discussing the application of computational methods for accurate property estimation. This document serves as a critical resource, enabling researchers to contextualize the stability and energy characteristics of **4-(4-hydroxycyclohexyl)phenol**, which are pivotal for its application in medicinal chemistry and materials science.

Introduction: The Significance of Thermochemical Data

4-(4-Hydroxycyclohexyl)phenol is a bifunctional molecule incorporating both a phenol and a cyclohexanol moiety. This structure lends itself to a variety of applications, including as a building block in the synthesis of liquid crystals and advanced polymers, and as a scaffold in

the design of novel therapeutic agents.[1] The thermochemical properties of a compound—such as its enthalpy of formation, heat capacity, and thermal stability—are fundamental to understanding its behavior in both chemical and biological systems. This data is indispensable for:

- **Process Development and Safety:** Ensuring the thermal stability of the compound during synthesis, purification, and storage.
- **Drug Development:** Understanding the energetics of drug-receptor interactions and predicting the stability of pharmaceutical formulations.
- **Materials Science:** Tailoring the properties of polymers and liquid crystals derived from this molecule.

This guide will navigate the available data, provide methodologies for its experimental determination, and explore computational alternatives to bridge existing data gaps.

Physicochemical and Structural Properties

4-(4-Hydroxycyclohexyl)phenol is a bicyclic compound that can exist as cis and trans stereoisomers, depending on the relative orientation of the hydroxyl and phenyl groups on the cyclohexane ring. The fundamental physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₂	[2]
Molecular Weight	192.25 g/mol	[2]
IUPAC Name	4-(4-hydroxycyclohexyl)phenol	[2]
CAS Number (trans-isomer)	16715-88-1	

Thermochemical Data of Analogous Compounds

To provide a foundational understanding of the thermochemical landscape of **4-(4-hydroxycyclohexyl)phenol**, it is instructive to examine the well-characterized thermochemical data of its constituent parts and a closely related analog.

Phenol (C₆H₅OH)

Phenol represents the aromatic core of the target molecule. Its thermochemical properties are extensively documented and serve as a primary benchmark.

Thermochemical Property	Value	Units	Source
Standard Enthalpy of Formation (Solid, 298.15 K)	-165.1 ± 1.3	kJ/mol	[3]
Standard Enthalpy of Formation (Gas, 298.15 K)	-96.44 ± 0.63	kJ/mol	[3]
Standard Enthalpy of Combustion (Solid, 298.15 K)	-3053.5 ± 0.67	kJ/mol	[4]
Solid Phase Heat Capacity (C _p , 298.15 K)	127.44	J/mol·K	[3]
Enthalpy of Fusion	11.51	kJ/mol	[4]
Enthalpy of Sublimation (298.15 K)	68.66 ± 0.50	kJ/mol	[3]

Cyclohexanol (C₆H₁₁OH)

Cyclohexanol provides insight into the thermochemical contribution of the saturated cyclic alcohol portion of the molecule.

Thermochemical Property	Value	Units	Source
Standard Enthalpy of Formation (Liquid, 298.15 K)	-353.5	kJ/mol	[5]
Standard Enthalpy of Combustion (Liquid, 298.15 K)	-3722.5	kJ/mol	[5]
Enthalpy of Fusion	1.806	kJ/mol	[6]

4-Cyclohexylphenol (C₁₂H₁₆O)

This analog is structurally very similar, lacking only the hydroxyl group on the cyclohexyl ring. Joback group contribution methods have been used to estimate its thermochemical properties.

Thermochemical Property (Estimated)	Value	Units	Source
Standard Enthalpy of Formation (Gas)	-177.47	kJ/mol	[7]
Enthalpy of Fusion	18.50	kJ/mol	[7]
Normal Boiling Point	600.81	K	[7]

The comparison of these analogs allows for an initial, reasoned estimation of the properties of **4-(4-hydroxycyclohexyl)phenol**. The presence of the additional hydroxyl group is expected to increase its polarity and introduce strong hydrogen bonding capabilities, which will significantly influence properties like boiling point, enthalpy of vaporization, and heat capacity.

Experimental Determination of Thermochemical Properties

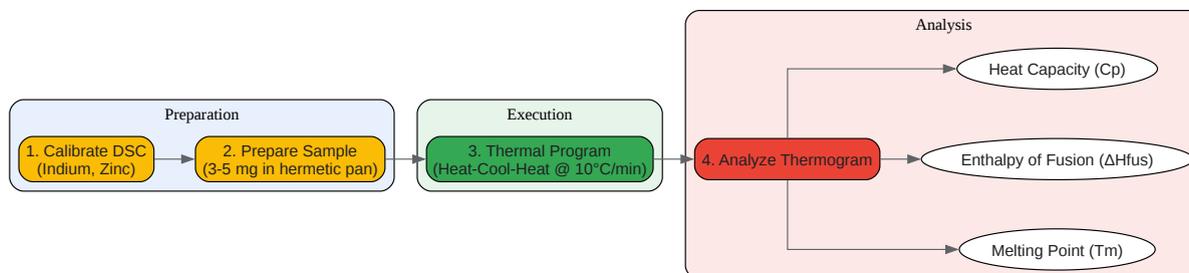
For definitive data, direct experimental measurement is essential. The following section details the standard, self-validating protocols for key thermochemical analyses.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.^[8] It is used to determine melting point, enthalpy of fusion, and heat capacity.

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium and zinc.^[9] This ensures the accuracy and traceability of the measurements.
- **Sample Preparation:** Accurately weigh 3-5 mg of high-purity **4-(4-hydroxycyclohexyl)phenol** into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference. The use of hermetic pans is crucial to prevent mass loss due to sublimation at elevated temperatures.
- **Thermal Program:**
 - Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting transition. A nitrogen purge (50 mL/min) is maintained to provide an inert atmosphere and prevent oxidative degradation.^[10]
 - Hold the sample isothermally for 2-5 minutes to ensure complete melting.
 - Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
 - A second heating scan is performed under the same conditions to analyze the sample after erasing its prior thermal history.
- **Data Analysis:**
 - **Melting Point (T_m):** Determined as the onset temperature of the melting endotherm.
 - **Enthalpy of Fusion (ΔH_{fus}):** Calculated by integrating the area of the melting peak.

- Heat Capacity (C_p): Determined by analyzing the shift in the baseline of the heat flow signal, often using a sapphire standard for calibration.



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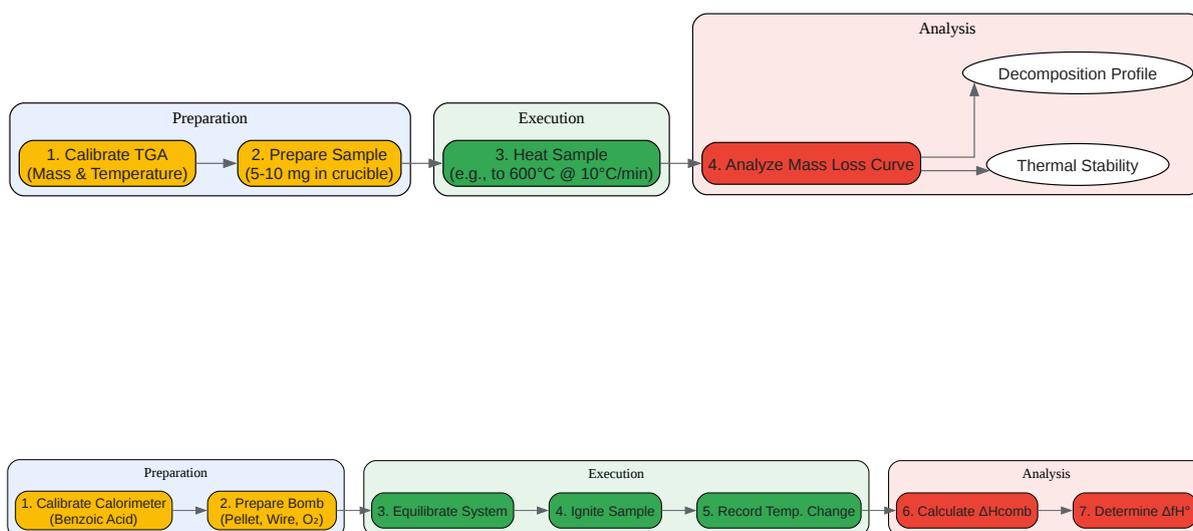
Fig. 1: Experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining thermal stability and decomposition profiles.^{[11][12]}

- Instrument Calibration: Verify the mass balance calibration with standard weights and the temperature calibration with materials having known Curie points (e.g., nickel).
- Sample Preparation: Place 5-10 mg of the sample in an open ceramic or platinum crucible.
- Thermal Program:
 - Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

- The analysis should be conducted under a continuous flow of an inert gas, such as nitrogen (50-100 mL/min), to prevent oxidation.
- Data Analysis:
 - The resulting TGA curve plots percentage mass loss versus temperature.
 - The onset temperature of mass loss indicates the beginning of thermal decomposition.
 - The derivative of the TGA curve (DTG curve) reveals the temperatures at which the rate of mass loss is maximal.



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Fig. 3: Workflow for determining enthalpy of formation via Bomb Calorimetry.

Computational Thermochemistry: An Estimation-Based Approach

When experimental data is unavailable, computational chemistry provides a powerful means to predict thermochemical properties. High-accuracy quantum mechanical methods can yield

results that rival experimental precision.

The general workflow involves:

- **Geometry Optimization:** The 3D structure of the molecule is optimized to find its lowest energy conformation using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
- **Frequency Calculation:** A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
- **Single-Point Energy Calculation:** A more accurate energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., composite methods like CBS-QB3 or G4).
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated using the atomization method or isodesmic reactions, where the computed enthalpy of the molecule is related to the known enthalpies of formation of reference compounds.

This computational approach, while intensive, is a validated and essential tool for modern chemical research, providing critical data where experimental gaps exist.

Conclusion

While direct experimental thermochemical data for **4-(4-hydroxycyclohexyl)phenol** is not yet widely published, this guide provides a comprehensive framework for its understanding and determination. By leveraging data from analogous compounds, applying rigorous and validated experimental protocols such as DSC, TGA, and bomb calorimetry, and utilizing the predictive power of computational chemistry, researchers can confidently establish the thermochemical profile of this important molecule. This foundational knowledge is critical for unlocking its full potential in the development of new drugs and advanced materials.

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